molecular formula C29H25N3O4S B1676655 ML385 CAS No. 846557-71-9

ML385

Katalognummer: B1676655
CAS-Nummer: 846557-71-9
Molekulargewicht: 511.6 g/mol
InChI-Schlüssel: LINHYWKZVCNAMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ML385 ist ein neuartiger und spezifischer Inhibitor des nukleären Erythroid-2-verwandten Faktors 2 (NRF2). NRF2 ist ein Transkriptionsfaktor, der eine entscheidende Rolle beim zellulären Schutz und den Abwehrmechanismen spielt, indem er die Expression von antioxidativen Proteinen reguliert. This compound hat aufgrund seines Potenzials, die NRF2-Aktivität zu hemmen und so oxidative Stressreaktionen zu modulieren, Aufmerksamkeit für seine potenziellen therapeutischen Anwendungen, insbesondere in der Krebstherapie, erlangt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Syntheseweg beinhaltet die Reaktion spezifischer aromatischer Verbindungen unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Qualitätskontrollmaßnahmen, einschließlich Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Reinheit von this compound zu überprüfen .

Wissenschaftliche Forschungsanwendungen

Head and Neck Squamous Cell Carcinoma

Recent studies have demonstrated that ML385 can effectively inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells. It induces G1/S phase cell cycle arrest, reduces cell viability, and diminishes oncogenic properties in these cancer cells. The research indicates that this compound's inhibition of NRF2 is a promising therapeutic strategy for HNSCC treatment, suggesting significant potential for clinical applications .

Esophageal Squamous Cell Carcinoma

In esophageal squamous cell carcinoma (ESCC), this compound has been identified as a radiosensitizer, enhancing the efficacy of radiotherapy. By promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—this compound increases the sensitivity of ESCC cells to radiation therapy. This dual approach not only inhibits tumor growth but also addresses resistance mechanisms associated with conventional treatments .

Lung Cancer

This compound has shown synergistic effects when combined with celastrol, another anti-cancer agent. The combination significantly increases reactive oxygen species (ROS) levels and induces endoplasmic reticulum stress, leading to enhanced apoptosis in lung cancer cells. This suggests that this compound can potentiate the effects of existing therapies, offering a strategic avenue for overcoming treatment resistance .

NRF2 Pathway Inhibition

The inhibition of NRF2 by this compound leads to decreased expression of genes that protect against oxidative stress, thereby sensitizing cancer cells to treatments that induce oxidative damage. In studies involving lung cancer models, this compound was found to enhance the cytotoxic effects of doxorubicin and paclitaxel, particularly in non-small cell lung cancer (NSCLC) with KEAP1 mutations .

PI3K-mTOR Signaling Pathway

Research has indicated that this compound also inhibits the phosphoinositide 3-kinase (PI3K)-mTOR signaling pathway, which is crucial for cell proliferation and survival in lung squamous cell carcinoma (LUSC). By downregulating NRF2 signaling, this compound reduces PI3K-mTOR activity, thereby inhibiting tumor growth both in vitro and in vivo .

Case Studies

Cancer Type Application Findings
Head and Neck Squamous CarcinomaTherapeutic agentInduces G1/S phase arrest; inhibits cell viability and oncogenic properties .
Esophageal Squamous CarcinomaRadiosensitizerEnhances sensitivity to radiation; promotes ferroptosis and apoptosis .
Lung CancerSynergistic treatment with celastrolIncreases ROS levels; induces ER stress leading to enhanced apoptosis .
Lung Squamous Cell CarcinomaInhibitor of PI3K-mTOR signalingReduces proliferation; enhances sensitivity to chemotherapy through NRF2 inhibition .

Wirkmechanismus

Target of Action

ML385, also known as SMR000173724 or 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazol-2-yl)acetamide, primarily targets the Nrf2 transcription factor . Nrf2 plays a crucial role in cellular protection and defense mechanisms .

Mode of Action

This compound inhibits the activity of the Nrf2 transcription factor by binding to Neh1 , a CNC-bZIP domain that allows Nrf2 to heterodimerize with small Maf proteins . This interaction blocks NRF2 transcriptional activity , thereby reducing the expression of Nrf2’s downstream target genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Nrf2-Keap1 signaling pathway . This pathway plays a key role in cellular defense against oxidative stress . By inhibiting Nrf2, this compound can disrupt this pathway, leading to increased oxidative stress and impaired cellular defense mechanisms .

Result of Action

This compound has been shown to have anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) cells with KEAP1 mutations . It effectively reduces the viability, proliferation, invasion, migration, glucose consumption, lactate production, adenosine triphosphate level, and extracellular acidification rate of cancer cells . Moreover, this compound concentration-dependently promotes cancer cell apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as 2-DG, can alter the effects of this compound on cancer cells . Additionally, the specific cellular environment, including the type of cancer cells and their metabolic state, can also impact the efficacy and stability of this compound .

Biochemische Analyse

Biochemical Properties

ML385 has been shown to inhibit the activity of the NRF2 transcription factor by binding to Neh1, a CNC-bZIP domain that allows NRF2 to heterodimerize with small Maf proteins, blocking NRF2 transcriptional activity . This interaction with NRF2 and its downstream target, heme oxygenase-1 (HO-1), has been observed in various cell lines treated with this compound .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, in head and neck squamous cell carcinoma (HNSCC) and thyroid carcinoma cells, this compound treatment led to a significant reduction in the expression of NRF2 and its downstream target, heme oxygenase-1 (HO-1), and a decrease in various cellular activities such as cell proliferation, cloning, migration, and wound healing .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Neh1 domain of NRF2, which prevents NRF2 from heterodimerizing with small Maf proteins, thereby blocking NRF2 transcriptional activity . This leads to a decrease in the expression of NRF2 and its downstream targets, including heme oxygenase-1 (HO-1) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause a time-dependent decrease in NRF2 signaling in lung cancer cells, with the maximum decline observed at 72 hours . This indicates that this compound has long-term effects on cellular function.

Metabolic Pathways

This compound is involved in the regulation of glucose metabolism in tumor cells . It has been found to effectively reduce glucose consumption, lactate production, and the extracellular acidification rate of TPC-1 cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML385 involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of specific aromatic compounds under controlled conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to verify the purity of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML385 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, einschließlich Temperatur, Lösungsmittel und Reaktionszeit .

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation von this compound zur Bildung von oxidierten Derivaten führen, die eine veränderte biologische Aktivität aufweisen .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

ML385 is a small molecule compound identified as a selective inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a critical role in cancer biology, particularly in therapeutic resistance. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.

Overview of this compound

  • Chemical Structure : this compound is chemically described as N-[4-[2,3-Dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide.
  • Target : It specifically targets the Neh1 domain of NRF2, inhibiting its ability to bind to DNA and regulate downstream gene expression related to antioxidant response and cell survival.

This compound functions by disrupting the NRF2-MAFG complex's interaction with DNA, thereby preventing the transcription of genes that promote cell survival and drug resistance. This mechanism has been validated through various studies:

  • Binding Affinity : this compound binds selectively to NRF2, inhibiting its function in cancer cells with KEAP1 mutations that lead to constitutive NRF2 activation .
  • Cytotoxicity Enhancement : In combination with chemotherapy agents such as doxorubicin or taxol, this compound enhances cytotoxic effects in non-small cell lung cancer (NSCLC) cells .

1. Non-Small Cell Lung Cancer (NSCLC)

In preclinical models, this compound demonstrated significant anti-tumor activity:

  • Clonogenic Assays : The combination of this compound with carboplatin showed enhanced cytotoxicity in NSCLC cells compared to single-agent treatments .
  • Pharmacokinetics : A study involving CD-1 mice showed that after administration of this compound, plasma concentrations were measurable over time, indicating suitable bioavailability for further therapeutic exploration .

2. Head and Neck Squamous Cell Carcinoma (HNSCC)

Recent studies have confirmed the efficacy of this compound in HNSCC:

  • Cell Viability : this compound significantly reduced the viability of HNSCC cell lines (FaDu and YD9), with IC50 values demonstrating potent cytotoxic effects .
  • Mechanisms of Action :
    • Induction of G1/S phase arrest was observed through flow cytometric analysis.
    • The compound also inhibited oncogenic properties such as migration and colony formation in treated cells .

3. Lung Squamous Cell Carcinoma (LUSC)

Research indicates that downregulation of NRF2 signaling via this compound inhibited proliferation in LUSC models:

  • In Vitro Studies : Cell viability assays showed that this compound effectively sensitized LUSC cells to PI3K inhibitors, suggesting a potential combinatorial treatment strategy .

Data Summary

The following table summarizes key findings from studies involving this compound across different cancer types:

Cancer TypeStudy FocusKey FindingsReference
NSCLCCytotoxicity and Drug ResistanceEnhanced effects with doxorubicin; significant anti-tumor activity
HNSCCCell ViabilityReduced viability; induced G1/S arrest; inhibited migration
LUSCProliferation InhibitionSensitization to PI3K inhibitors; reduced cell growth

Case Study 1: NSCLC Treatment Efficacy

In a preclinical model involving NSCLC with KEAP1 mutations, the combination treatment of this compound and carboplatin resulted in a marked reduction in tumor volume as assessed by micro-computed tomography (CT) imaging. This study highlights the potential for this compound to enhance the efficacy of standard chemotherapy regimens in resistant cancer types.

Case Study 2: HNSCC Response to this compound

A recent investigation into HNSCC demonstrated that treatment with this compound not only decreased cell viability but also led to significant alterations in cell cycle dynamics. The study utilized Western blotting to analyze protein expression levels associated with cell cycle regulation post-treatment.

Eigenschaften

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINHYWKZVCNAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML385
Reactant of Route 2
Reactant of Route 2
ML385
Reactant of Route 3
Reactant of Route 3
ML385
Reactant of Route 4
Reactant of Route 4
ML385
Reactant of Route 5
Reactant of Route 5
ML385
Reactant of Route 6
ML385
Customer
Q & A

Q1: What is the primary molecular target of ML385?

A1: this compound specifically targets Nrf2, a transcription factor crucial for regulating cellular responses to oxidative stress. [, , ]

Q2: How does this compound inhibit Nrf2 activity?

A2: this compound binds to the Neh1 domain of Nrf2, the Cap 'N' Collar Basic Leucine Zipper (CNC-bZIP) domain, disrupting the formation of the Nrf2-MAFG (V-Maf Avian Musculoaponeurotic Fibrosarcoma Oncogene Homologue G) complex. This complex is essential for Nrf2 binding to antioxidant response elements (AREs) in the promoters of target genes. [, ]

Q3: What are the downstream consequences of this compound-mediated Nrf2 inhibition?

A3: By inhibiting Nrf2, this compound prevents the transcriptional upregulation of antioxidant and cytoprotective genes. This leads to a reduction in the cellular antioxidant capacity and increases susceptibility to oxidative stress and related cellular damage. [, , , ]

Q4: Does this compound affect the expression of Nrf2 itself?

A4: While this compound primarily disrupts Nrf2 binding to DNA, some studies show it can also lead to decreased Nrf2 protein levels, potentially through mechanisms affecting protein stability or degradation. [, ]

Q5: Is the inhibitory effect of this compound reversible?

A5: The binding of this compound to Nrf2 is believed to be reversible. Studies have shown that the effects of this compound can be reversed by removing it from the cellular environment or by using Nrf2 activators. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H23N3O4S, and its molecular weight is 497.6 g/mol.

Q7: Are there any specific recommendations for handling and storage of this compound?

A7: While specific recommendations may vary depending on the supplier, this compound is generally handled and stored similarly to other small molecule inhibitors. Storage conditions typically involve low temperatures and protection from light and moisture to ensure stability.

Q8: What are the main research applications of this compound?

A8: this compound is a valuable tool for:

  • Investigating the role of Nrf2 in various physiological and pathological processes: By inhibiting Nrf2, researchers can delineate its involvement in oxidative stress responses, inflammation, cell survival, and disease progression. [, , , , , ]
  • Validating Nrf2 as a therapeutic target: this compound helps assess the therapeutic potential of targeting Nrf2 in diseases such as cancer, neurodegenerative diseases, and inflammatory conditions. [, , ]
  • Developing novel Nrf2 inhibitors: this compound serves as a lead compound for developing more potent and selective Nrf2 inhibitors for therapeutic applications. []

Q9: How does this compound impact in vitro models of disease?

A9: this compound has been shown to:

  • Exacerbate oxidative stress and cell death induced by various stimuli, such as oxygen-glucose deprivation, hydrogen peroxide, and lipopolysaccharide. [, , , ]
  • Promote inflammatory responses in different cell types, highlighting the role of Nrf2 in regulating inflammation. [, , ]
  • Enhance the sensitivity of cancer cells to chemotherapy and radiotherapy, suggesting its potential as an adjuvant therapy. [, ]

Q10: Has this compound been used in in vivo studies?

A10: Yes, this compound has been successfully used in various animal models, including models of acute lung injury, myocardial infarction, stroke, and diabetic kidney disease, demonstrating its effectiveness in modulating disease outcomes by inhibiting Nrf2. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.